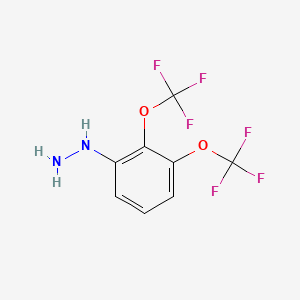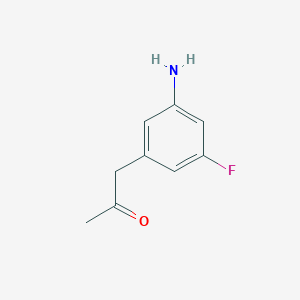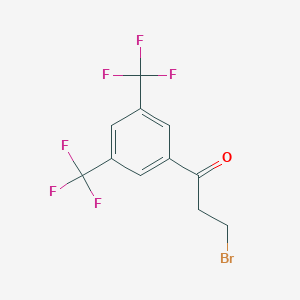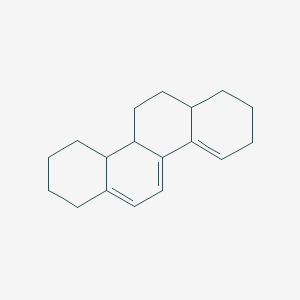
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H24 It is a derivative of chrysene, where the aromatic rings are partially hydrogenated, resulting in a dodecahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene typically involves the hydrogenation of chrysene. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures of 50-100 atm. The hydrogenation process selectively reduces the aromatic rings while preserving the overall structure of the chrysene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-efficiency catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can lead to the complete saturation of the molecule, resulting in a fully hydrogenated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene has several scientific research applications:
Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different hydrogenation pattern.
Tetrahydrochrysene: A partially hydrogenated derivative of chrysene with fewer hydrogen atoms added compared to this compound.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This compound’s partially hydrogenated structure allows for unique interactions with other molecules, making it valuable for various research and industrial applications.
Properties
CAS No. |
100602-08-2 |
|---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,6,6a,7,8,9-dodecahydrochrysene |
InChI |
InChI=1S/C18H24/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h7,10,12-13,16,18H,1-6,8-9,11H2 |
InChI Key |
OESCMXNUUMGAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=C3C(C2C1)CCC4C3=CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


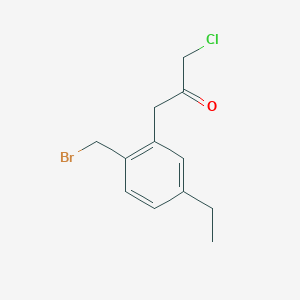
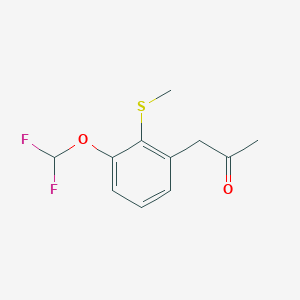
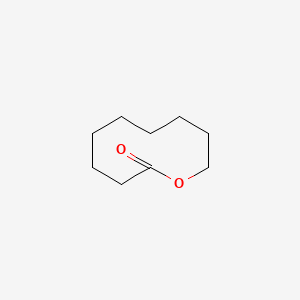
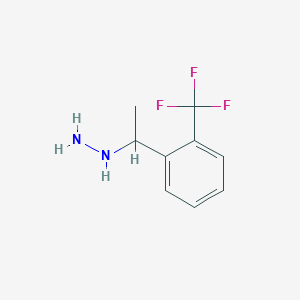
![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
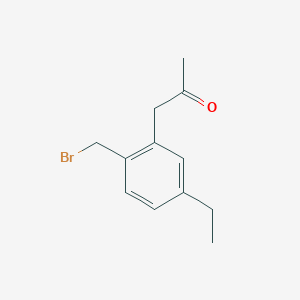
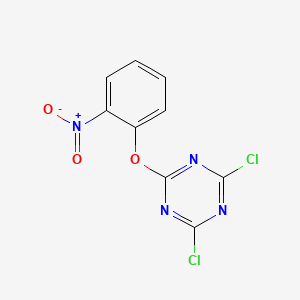
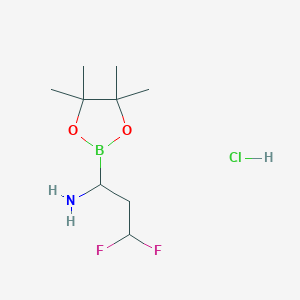
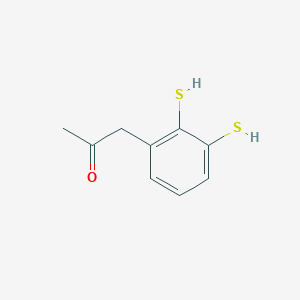
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
